- Rapid Synthesis of D-A'-π-A Dyes through a One-Pot Three-Component Suzuki-Miyaura Coupling and an Evaluation of their Photovoltaic Properties for Use in Dye-Sensitized Solar CellsChemistry - A European Journal, 2016, 22(7), 2507-2514,
Cas no 960509-83-5 (4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole)
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole structure](https://es.kuujia.com/scimg/cas/960509-83-5x500.png)
960509-83-5 structure
Nombre del producto:4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole
Número CAS:960509-83-5
MF:C14H19Br2N3
Megavatios:389.128761529922
MDL:MFCD19440949
CID:1090224
PubChem ID:71721498
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Propiedades químicas y físicas
Nombre e identificación
-
- 4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole
- 4,7-DIBROMO-2-OCTYL-1,2,3-BENZOTRIAZOLE
- 4,7-dibromo-2-octylbenzotriazole
- 4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole
- RCNIUQLWVBBJPN-UHFFFAOYSA-N
- 4,7-Dibromo-2-octyl-2H-benzotriazole
- 2-Octyl-4,7-dibromo-2H-benzotriazole
- SY100797
- AX8282382
- 4,7-Dibromo-2-octyl-2H-benzotriazole (ACI)
- 4,7-Dibromo-2-octyl-2H-benzo[1,2,3]triazole
- CS-0186928
- AC7462
- 960509-83-5
- BS-49902
- SCHEMBL14799733
- DB-252924
- DTXSID00857056
- MFCD19440949
-
- MDL: MFCD19440949
- Renchi: 1S/C14H19Br2N3/c1-2-3-4-5-6-7-10-19-17-13-11(15)8-9-12(16)14(13)18-19/h8-9H,2-7,10H2,1H3
- Clave inchi: RCNIUQLWVBBJPN-UHFFFAOYSA-N
- Sonrisas: BrC1C2C(=NN(CCCCCCCC)N=2)C(Br)=CC=1
Atributos calculados
- Calidad precisa: 388.99252g/mol
- Carga superficial: 0
- XLogP3: 6.4
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 2
- Cuenta de enlace giratorio: 7
- Masa isotópica única: 386.99457g/mol
- Masa isotópica única: 386.99457g/mol
- Superficie del Polo topológico: 30.7Ų
- Recuento de átomos pesados: 19
- Complejidad: 247
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- Denso: 1.58
- PSA: 30.71000
- Logp: 5.31680
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Información de Seguridad
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM160834-250mg |
4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 250mg |
$86 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1257598-1g |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 1g |
¥2106.00 | 2024-04-23 | |
eNovation Chemicals LLC | Y1216103-5g |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 5g |
$750 | 2024-06-03 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY100797-5g |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | ≥95% | 5g |
¥5900.00 | 2024-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NV463-200mg |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95+% | 200mg |
1563.0CNY | 2021-07-15 | |
1PlusChem | 1P00IK8B-250mg |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 250mg |
$64.00 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC444-250mg |
4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole |
960509-83-5 | 95% | 250mg |
¥662.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSC444-25g |
4,7-dibromo-2-octyl-2H-1,2,3-benzotriazole |
960509-83-5 | 95% | 25g |
¥14206.0 | 2024-04-15 | |
eNovation Chemicals LLC | Y1216103-5g |
4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 5g |
$750 | 2025-02-21 | |
eNovation Chemicals LLC | D283021-1g |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole |
960509-83-5 | 95% | 1g |
$495 | 2025-03-03 |
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 100 °C; 24 h, 135 °C
1.2 Reagents: Bromine ; 100 °C; 24 h, 135 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
Referencia
- Preparation of dithienylbenzotriazole-based polymer materials as photovoltaic donor of solar cells, China, , ,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 100 °C → 135 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Bromine ; 100 °C → 135 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Photovoltaic polymer material, preparation method and use thereof, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide ; 12 h, 135 °C
Referencia
- Copolymers from benzodithiophene and benzotriazole: synthesis and photovoltaic applicationsPolymer Chemistry, 2010, 1(9), 1441-1447,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
- A New Dithienylbenzotriazole-Based Poly(2,7-carbazole) for Efficient PhotovoltaicsMacromolecular Chemistry and Physics, 2010, 211(18), 2026-2033,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 110 °C; 2 h, 110 °C
Referencia
- Benzotriazole structure-containing chromophore and wavelength conversion luminescence medium for solar cells, Japan, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 30 min, 100 °C
1.2 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 10 min, 100 °C; 4 h, 125 °C; 125 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 10 min, 100 °C; 4 h, 125 °C; 125 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water
Referencia
- Effect of branched alkyl chains attached at sp3 silicon of donor-acceptor copolymers on their morphology and photovoltaic propertiesJournal of Polymer Science, 2012, 50(23), 4829-4839,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; 100 °C; 12 h, 100 °C
Referencia
- Alternating copolymerization polymer as p-type semiconductor and its use in organic photoelectric conversion element, Japan, , ,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide ; 12 h, 135 °C
Referencia
- Synthesis and photovoltaic properties of a solution-processable organic molecule containing dithienylbenzotriazole and triphenylamineSynthetic Metals, 2012, 162(7-8), 630-635,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Preparation method and application of benzotriazole-thiophene-fluorene-containing copolymer, China, , ,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Bromine ; 100 °C; 12 h, 135 °C; 135 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referencia
- Benzotriazole-containing copolymer, its preparation and application, China, , ,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Sodium hydroxide
1.2 Reagents: Bromine , Hydrogen bromide
1.2 Reagents: Bromine , Hydrogen bromide
Referencia
- Synthesis and characterization of 2-alkylbenzotriazole-based donor-π-acceptor-type copolymersSynlett, 2013, 24(12), 1505-1508,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Water ; 1 h, 100 °C
1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt
1.2 Reagents: Bromine ; 12 h, 135 °C; 135 °C → rt
Referencia
- Synthesis and photovoltaic properties of dithienyl benzotriazole based poly(phenylene vinylene)sJournal of Applied Polymer Science, 2011, 120(5), 2534-2542,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Methanol ; 12 h, reflux
Referencia
- Benzotriazole-based donor-acceptor type semiconducting polymers with different alkyl side chains for photovoltaic devicesSolar Energy Materials & Solar Cells, 2013, 108, 113-125,
Synthetic Routes 15
Condiciones de reacción
1.1 Reagents: Bromine , Hydrogen bromide Solvents: Water ; rt; 6 h, reflux; cooled
Referencia
- New cyano-substituted organic dyes containing different electrophilic groups: aggregation-induced emission and large two-photon absorption cross sectionTetrahedron, 2014, 70(39), 7050-7056,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 90 °C
1.2 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Water
1.2 2 h, 90 °C; 90 °C → rt
1.3 Reagents: Water
Referencia
- Enabling high-mobility, ambipolar charge-transport in a DPP-benzotriazole copolymer by side-chain engineeringChemical Science, 2015, 6(12), 6949-6960,
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Raw materials
- 1-Bromooctane
- Octane, bromo-
- 4,7-Dibromo-1H-benzo[d][1,2,3]triazole
- 1H-Benzotriazole
- 2-N-Octylbenzotriazole
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Preparation Products
4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole Literatura relevante
-
Zu-Sheng Huang,Cheng Cai,Xu-Feng Zang,Zafar Iqbal,Heping Zeng,Dai-Bin Kuang,Lingyun Wang,Herbert Meier,Derong Cao J. Mater. Chem. A 2015 3 1333
-
Zhenhua Zhang,Bo Peng,Bo Liu,Chunyue Pan,Yongfang Li,Yuehui He,Kechao Zhou,Yingping Zou Polym. Chem. 2010 1 1441
-
3. Rigid triarylamine-based D–A–π–A structural organic sensitizers for solar cells: the significant enhancement of open-circuit photovoltage with a long alkyl groupXiaohao Hu,Shengyun Cai,Guojian Tian,Xin Li,Jianhua Su,Jing Li RSC Adv. 2013 3 22544
-
Carmen L. Gott-Betts,Alfred A. Burney-Allen,David L. Wheeler,Malika Jeffries-EL Mater. Adv. 2022 3 4831
960509-83-5 (4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole) Productos relacionados
- 90003-99-9(Ethanone,1-(2H-benzotriazol-2-yl)-)
- 16584-01-3(2-Butyl-2H-benzo[d][1,2,3]triazole)
- 69980-83-2(2-Benzotriazol-2-yl-ethylamine)
- 90683-27-5(cyclohexanamine - 2H-benzotriazole (1:1))
- 16584-00-2(2-methyl-2H-1,2,3-benzotriazole)
- 84604-75-1(dibutylamine, compound with 1h-benzotriazole (1:1))
- 69218-31-1(2H-Benzotriazole,2-(1-methylethyl)-(9CI))
- 112642-69-0(2-N-Octylbenzotriazole)
- 118521-81-6(2-(2H-Benzo[d][1,2,3]triazol-2-yl)acetonitrile)
- 628294-68-8(2-ethyl-2H-benzo[d][1,2,3]triazole-5-carbaldehyde)
Proveedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
(CAS:960509-83-5)4,7-Dibromo-2-octyl-2H-benzotriazole

Pureza:99%
Cantidad:kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:960509-83-5)4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole

Pureza:99%
Cantidad:1g
Precio ($):192.0